Cas no 1804688-31-0 (3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine)

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both difluoromethyl and fluoromethyl substituents, enhances its reactivity and bioavailability, making it a valuable intermediate for designing bioactive compounds. The hydroxyl group at the 2-position offers additional functionalization opportunities, enabling further derivatization. This compound's unique fluorination pattern may contribute to improved metabolic stability and lipophilicity in target molecules. Its precise properties depend on reaction conditions, but its structural features suggest utility in medicinal chemistry and crop protection research. Careful handling is advised due to the presence of multiple reactive sites.
3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine structure
1804688-31-0 structure
商品名:3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine
CAS番号:1804688-31-0
MF:C7H6F3NO
メガワット:177.12385225296
CID:4918681

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine
    • インチ: 1S/C7H6F3NO/c8-2-4-1-5(6(9)10)7(12)11-3-4/h1,3,6H,2H2,(H,11,12)
    • InChIKey: RMBMAJIMNVTMRI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(NC=C(CF)C=1)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 29.1

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024003700-250mg
3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine
1804688-31-0 97%
250mg
$748.00 2022-04-01
Alichem
A024003700-1g
3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine
1804688-31-0 97%
1g
$1,814.40 2022-04-01
Alichem
A024003700-500mg
3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine
1804688-31-0 97%
500mg
$931.00 2022-04-01

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine 関連文献

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridineに関する追加情報

Professional Introduction to 3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine (CAS No. 1804688-31-0)

3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804688-31-0, represents a unique structural motif that combines hydroxypyridine with fluorinated alkyl groups. The presence of both difluoromethyl and fluoromethyl substituents imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The significance of this compound lies in its potential applications across various therapeutic areas. Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. In particular, the Difluoromethyl group is known to increase the lipophilicity of molecules, facilitating better membrane penetration, while the Fluoromethyl group can modulate receptor interactions and metabolic resistance. These attributes make 3-(Difluoromethyl)-5-(Fluoromethyl)-2-hydroxypyridine an attractive candidate for further exploration in medicinal chemistry.

In the context of contemporary research, this compound has been investigated for its role in developing inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its potential as a lead compound in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The hydroxypyridine core provides a versatile platform for further derivatization, allowing chemists to fine-tune the molecule's properties for specific biological targets.

The incorporation of fluorine atoms into the molecular structure not only enhances the compound's pharmacological profile but also opens avenues for computational modeling and structure-activity relationship (SAR) studies. These studies are essential for understanding how subtle changes in the molecular framework can influence biological activity. Computational approaches, such as molecular docking and quantum mechanical calculations, have been employed to predict the binding interactions of 3-(Difluoromethyl)-5-(Fluoromethyl)-2-hydroxypyridine with potential targets. Such methodologies have accelerated the discovery process by allowing researchers to screen large libraries of compounds efficiently.

Moreover, the synthesis of this compound exemplifies the growing trend toward green chemistry principles. Modern synthetic strategies emphasize efficiency, sustainability, and minimal waste generation. Researchers have developed innovative catalytic systems that enable the selective introduction of fluorinated groups without compromising yield or purity. These advancements not only make the production process more environmentally friendly but also scalable for industrial applications.

The therapeutic potential of 3-(Difluoromethyl)-5-(Fluoromethyl)-2-hydroxypyridine has also been explored in the treatment of neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, offering a new avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to modulate these receptors with high precision is crucial for addressing complex neurological pathologies.

In conclusion, 3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties position it as a valuable building block for drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play an increasingly important role in advancing medical science.

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